molecular formula C11H16ClNO2 B2648199 (2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride CAS No. 2174002-32-3

(2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride

Cat. No.: B2648199
CAS No.: 2174002-32-3
M. Wt: 229.7
InChI Key: KVYIQRHZOPHFEI-ROLPUNSJSA-N
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Description

(2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on compounds structurally similar to "(2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride," focusing on their synthesis and structural characterization. For instance, studies on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones revealed methodologies useful for preparing adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the synthesis of heterocyclic compounds, including pyrrolidin-2-ones, through various chemical reactions emphasizes the importance of these structures in developing new materials and drugs (Bădilescu, 1970).

Reactivity and Applications

The reactivity of related compounds has been explored for potential applications in synthetic chemistry and material science. For example, the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines highlights a novel method for converting piperidines into pyrrolidines, a transformation that could be valuable in synthetic routes (Tehrani et al., 2000).

Pharmacological Potential

The pharmacological potential of pyrrolidin-3-ol derivatives has been a subject of investigation. For instance, the synthesis and evaluation of 4-(aminomethyl)-1-aryl-2-pyrrolidinones as monoamine oxidase B inactivators suggest the relevance of these structures in developing new therapeutic agents (Ding & Silverman, 1992). Additionally, the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with noted antiarrhythmic and antihypertensive effects further underscores the medicinal chemistry applications of these compounds (Malawska et al., 2002).

Properties

IUPAC Name

(2S,3S)-2-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYIQRHZOPHFEI-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2[C@H](CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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